![molecular formula C6H15ClN4O2 B103470 Arginine Hydrochloride CAS No. 15595-35-4](/img/structure/B103470.png)
Arginine Hydrochloride
Overview
Description
Arginine hydrochloride is a compound that combines arginine, an essential amino acid, with a chloride ion. It plays a critical role in various biological processes, including protein synthesis, immune response, and the production of nitric oxide (NO), which is vital for cardiovascular function and immune defense . Arginine is also involved in wound healing and cell proliferation .
Synthesis Analysis
The synthesis of this compound can be achieved through the reduction of nitroarginine to L-arginine hydrochloride using stannous chloride in formic acid . This method has been successfully applied in the synthesis of poly-L-arginine hydrochloride from poly-L-nitroarginine. The process is efficient and results in the quantitative conversion of nitroarginine to L-arginine hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound does not significantly alter the backbone or side-chain structure of proteins such as hen egg-white lysozyme (HEL) . X-ray crystallography studies have shown that the presence of this compound does not result in stably bound arginine molecules to the protein structure. However, it does affect the number of hydration water molecules around the protein, which may contribute to its ability to suppress protein aggregation .
Chemical Reactions Analysis
This compound is involved in several chemical reactions within the body. It serves as a precursor for the synthesis of nitric oxide (NO) from L-arginine by NO synthase . The reaction of arginine with 1,2-cyclohexanedione results in the formation of a new α-amino acid, demonstrating the reactivity of the guanido group of arginine . Additionally, arginine can be metabolized into ornithine, polyamines, proline, glutamate, creatine, and agmatine, highlighting its versatility in cellular metabolism .
Physical and Chemical Properties Analysis
This compound's physical and chemical properties are influenced by the counterion present. The Hofmeister Series suggests that the aggregation suppression ability of arginine salts follows a specific order based on the counterion, with dihydrogen phosphate, sulfate, and citrate showing strong attractive interactions with the guanidinium group of arginine . These interactions are thought to contribute to the superior aggregation suppression ability of these salt forms by promoting the clustering of arginine molecules . Furthermore, this compound's role in altering the hydration structure around proteins is a key property that aids in preventing protein aggregation .
Scientific Research Applications
Protein Aggregation and Stability
Suppression of Protein Aggregation : Arginine hydrochloride is effective in preventing protein aggregation during protein refolding, purification, and storage. It is particularly useful in biotechnology for maintaining protein stability and preventing non-specific adsorption during formulation processes (Arakawa et al., 2007).
Stabilization of Proteins Against Aggregation : this compound helps in stabilizing proteins against aggregation, particularly during the protein refolding process. It's suggested that arginine achieves this by slowing protein-protein association reactions, which is crucial for preserving protein functionality (Baynes et al., 2005).
Protein Interaction and Folding
Modification of Protein Hydration Structure : this compound alters the hydration structure around proteins, which is critical for processes like protein folding. Its impact on hydration water molecules is significant in the context of protein interactions (Nakakido et al., 2008).
Impact on Protein-Protein Interactions : This compound suppresses protein-protein interactions, playing a vital role in protein solubility and stability. It interacts with proteins differently from other compounds like guanidine hydrochloride, showcasing its unique properties in protein processing (Arakawa et al., 2007).
Applications in Chromatography and Formulations
Use in Immobilized Metal Affinity Chromatography (IMAC) : this compound can be used in IMAC purification processes for his-tag proteins, although it interferes with protein binding at higher concentrations. This finding is crucial for optimizing chromatography processes in protein purification (Abe et al., 2009).
Enhancing Lyophilisates for Antibody Stability : this compound-based lyophilisates have shown promising results in stabilizing antibodies during freeze-drying processes. This application is significant for the storage and delivery of biopharmaceuticals (Seifert et al., 2020).
Specific Biological Applications
Role in Trophectoderm Cell Proliferation and Function : In studies focusing on ovine trophectoderm cells, this compound stimulated cell proliferation and increased production of specific proteins like interferon tau. This highlights its potential in understanding and influencing cell growth mechanisms (Wang et al., 2015).
Skin Care Applications : Topical application of this compound has shown to improve skin moisture and correct urea deficits in conditions like atopic dermatitis, showcasing its dermatological applications (Nenoff et al., 2004).
Mechanism of Action
Target of Action
L-Arginine hydrochloride primarily targets the nitric oxide synthase (NOS) enzymes . These enzymes are responsible for the production of nitric oxide, a key signaling molecule involved in various physiological processes. L-Arginine also stimulates the pituitary release of growth hormone and prolactin .
Mode of Action
L-Arginine interacts with its targets by serving as a substrate for the NOS enzymes. The concentration of L-Arginine in endothelial cells, as well as in other cells, and in plasma is in the millimolar range, which means that, under physiological conditions, NOS is saturated with its L-Arginine substrate . This interaction leads to the production of nitric oxide, which plays a crucial role in vasodilation and other physiological processes .
Biochemical Pathways
L-Arginine is involved in several biochemical pathways. It is a precursor in the synthesis of nitric oxide, a key signaling molecule. It also plays a role in the urea cycle, a series of biochemical reactions that occur in the liver and help detoxify ammonia. Additionally, L-Arginine is involved in the production of creatine, proline, and polyamines .
Pharmacokinetics
L-Arginine is well absorbed when administered orally and has a distribution volume of approximately 33 L/kg following a 30 g IV dose . It is extensively metabolized in the liver and intestines . The elimination half-life is approximately 42 ± 2 minutes following a 30 g IV dose . The absolute bioavailability of a single oral 10 g dose of L-Arginine is approximately 20% .
Result of Action
The action of L-Arginine results in several molecular and cellular effects. It can lower blood pressure in healthy people, people with mild blood pressure elevation, and diabetes, and in people with a type of high blood pressure that affects the arteries in the lungs and the right side of the heart (pulmonary hypertension) . It also supports heart health, reduces blood sugar, and supports athletic performance .
Action Environment
The action, efficacy, and stability of L-Arginine can be influenced by various environmental factors. For instance, the presence of other amino acids, the pH of the environment, and the temperature can affect the stability and efficacy of L-Arginine . Furthermore, the physiological condition of the individual, such as their metabolic state and the presence of certain diseases, can also influence the action of L-Arginine .
Future Directions
Arginine Hydrochloride has been used in research and 20 approved protein injectables . It is recommended to add Arginine along with glutamate as a counterion to high concentration protein formulations on top of sugars or polyols to counterbalance the negative effects of this compound . The use of Arginine as a viscosity reducer and protein stabilizer in high concentration formulations will be the inevitable future trend of the biopharmaceutical industry for subcutaneous administration .
properties
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTQSFXGGICVPE-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26982-20-7 | |
Record name | Poly(L-arginine) hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26982-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20883650 | |
Record name | L-(+)-Arginine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15595-35-4, 1119-34-2 | |
Record name | Arginine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15595-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Arginine, monohydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arginine Hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-(+)-Arginine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-arginine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.052 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARGININE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7LTH1E20Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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